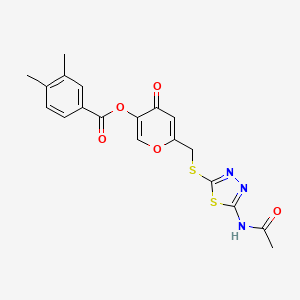

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate features a 4-oxo-4H-pyran scaffold substituted at position 3 with a 3,4-dimethylbenzoate ester and at position 6 with a methylthio-linked 5-acetamido-1,3,4-thiadiazole moiety. Its molecular formula is deduced as C₁₉H₁₇N₃O₅S₂ (calculated molecular weight: 443.5 g/mol). The 3,4-dimethylbenzoate group introduces steric bulk and moderate lipophilicity, while the thiadiazole-acetamido substituent may contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-10-4-5-13(6-11(10)2)17(25)27-16-8-26-14(7-15(16)24)9-28-19-22-21-18(29-19)20-12(3)23/h4-8H,9H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUIUBOZYNWMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a pyran ring, a thiadiazole moiety, and an acetamido group, contributing to its reactivity and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 417.5 g/mol .

Structural Features

The compound's structure can be broken down into key functional groups that enhance its biological properties:

| Functional Group | Description |

|---|---|

| Thiadiazole Moiety | Known for antimicrobial and antifungal activities. |

| Pyran Ring | Contributes to various pharmacological effects. |

| Acetamido Group | Enhances solubility and bioavailability. |

Anticholinesterase Activity

Recent studies have demonstrated that derivatives containing the thiadiazole nucleus exhibit potent anticholinesterase activity, which is crucial for the treatment of Alzheimer's disease. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), surpassing the activity of donepezil, a standard treatment .

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics possess notable antimicrobial properties. For example, derivatives exhibiting electron-withdrawing groups have shown effectiveness against various bacterial strains. The presence of the thiadiazole moiety is particularly significant in enhancing these antimicrobial effects .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies have reported that certain derivatives demonstrate strong scavenging activity against free radicals, which is beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Anticholinesterase Evaluation :

- Antimicrobial Testing :

Scientific Research Applications

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. It is classified as both a thiadiazole derivative and a pyran-based compound, classifications that are significant because they often correlate with specific biological activities.

Properties

This compound has a molecular weight of 431.5 . The compound's structure includes a pyran ring, a thiadiazole moiety, and an acetamido group, enhancing its reactivity and biological activity.

Potential Applications

The potential applications of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate may include:

- Medicinal Chemistry : Due to the presence of the acetamido group alongside the pyran and thiadiazole structures, the compound has a distinctive profile that could be advantageous in medicinal chemistry applications.

- Antimicrobial and Anticancer Properties : Studies have indicated that compounds with similar structures exhibit significant antimicrobial and anticancer properties, suggesting that this compound may also possess these activities.

- Interaction with Biological Targets : The mechanism of action for this compound primarily revolves around its interaction with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

The 4-nitrobenzoate analog (C₁₇H₁₂N₄O₇S₂) exhibits strong electron-withdrawing properties, which may enhance electrophilic reactivity . The 3-methoxybenzoate derivative (C₁₈H₁₅N₃O₆S₂) introduces a polar methoxy group, likely improving aqueous solubility compared to the target compound .

Thiadiazole Substituents :

- All compounds except the 2-(trifluoromethyl)benzoate derivative retain the 5-acetamido group on the thiadiazole ring, suggesting its role in stabilizing interactions (e.g., hydrogen bonding).

- The 5-(2-ethylbutanamido) substitution in the trifluoromethyl analog introduces a branched alkyl chain, further increasing lipophilicity and possibly metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?

- Methodological Answer : Cyclocondensation of hydrazide derivatives with thiocyanates (e.g., potassium thiocyanate) in concentrated sulfuric acid is a standard approach for thiadiazole formation . For the acetamido-substituted thiadiazole, reacting 5-acetamido-1,3,4-thiadiazole-2-thiol with a methylene-bridged pyran precursor under basic conditions (e.g., NaOH) can introduce the thioether linkage. Triethylamine in DMF is recommended as a catalyst for cycloaddition steps involving chloroacetyl chloride .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the pyran-4-one ring (δ ~160-170 ppm for carbonyl carbons) and thiadiazole protons (δ ~7-9 ppm for aromatic protons). The 3,4-dimethylbenzoate ester is identified via methyl singlet peaks at δ ~2.3-2.5 ppm .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z calculated for : 470.08) .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. How to design initial biological activity screening for this compound?

- Methodological Answer : Prioritize antimicrobial assays (e.g., MIC against S. aureus and E. coli) due to the known activity of thiadiazole derivatives. Use MTT assays for anticancer screening against HeLa or MCF-7 cell lines. Include positive controls like ciprofloxacin (antimicrobial) and doxorubicin (anticancer) .

Advanced Research Questions

Q. How to address contradictions in reported bioactivity of structurally similar thiadiazole derivatives?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., acetamido vs. nitro groups) and compare bioactivity data. For example, replacing the 3,4-dimethylbenzoate with a 4-hydroxyphenyl group may enhance antimicrobial potency but reduce solubility .

- Solubility Optimization : Use logP calculations to adjust lipophilicity. Introduce polar groups (e.g., hydroxyl or amine) while retaining the thiadiazole core .

Q. What computational approaches predict binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonding between the acetamido group and active-site residues (e.g., Asp73 in gyrase) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD values (<2 Å indicates stable binding) .

Q. How to resolve discrepancies in NMR data for thiadiazole derivatives?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3. Thiadiazole protons may shift upfield in polar solvents due to hydrogen bonding .

- Dynamic NMR : For tautomeric equilibria (e.g., thione-thiol forms), use variable-temperature NMR (25–80°C) to observe coalescence of peaks .

Q. What experimental controls are essential for mechanistic studies in anticancer assays?

- Methodological Answer :

- Apoptosis Markers : Include caspase-3/7 activity assays and Annexin V staining to differentiate apoptosis from necrosis.

- ROS Detection : Use DCFH-DA probes to measure reactive oxygen species (ROS) generation, a common mechanism for thiadiazole-induced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.